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Compound of Interest

Compound Name: L-Methioninamide hydrochloride

Cat. No.: B555339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful

coupling of L-Methioninamide hydrochloride with carboxylic acids, a critical step in the

synthesis of novel peptides and small molecule therapeutics. L-Methioninamide
hydrochloride serves as a versatile building block in pharmaceutical and nutritional research,

valued for its role in creating compounds that support metabolic health and liver function.[1]

This document outlines common coupling methodologies, strategies to mitigate side reactions

associated with the methionine residue, and provides standardized protocols for achieving

high-yield synthesis.

Data Presentation: Quantitative Overview of
Common Coupling Methods
The efficiency of amide bond formation with L-Methioninamide hydrochloride is highly

dependent on the choice of coupling reagent, solvent, and reaction conditions. Below is a

summary of typical quantitative data for commonly employed coupling methods. Please note

that these values are representative and optimal conditions should be determined empirically

for each specific substrate combination.
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Coupling
Reagent

Additive Base
Typical
Solvent

Typical
Reaction
Time (h)

Typical
Yield (%)

Purity (%)

EDC
HOBt or

Oxyma

DIPEA or

NMM

DMF or

DCM
2-12 70-95 >95

HATU None
DIPEA or

Collidine
DMF 1-4 85-98 >97

HBTU HOBt
DIPEA or

NMM
DMF 1-6 80-96 >95

DIC
HOBt or

Oxyma

DIPEA or

NMM

DCM or

DMF
2-12 75-95 >95

Note: Yields and purity are dependent on the specific carboxylic acid used, the scale of the

reaction, and purification methods. The thioether group in the methionine side chain is

susceptible to oxidation, which can impact overall yield and purity.[2]

Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of a

generic N-protected carboxylic acid (R-COOH) to L-Methioninamide hydrochloride.

Protocol 1: EDC/HOBt Mediated Coupling in Solution
Phase
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with

1-Hydroxybenzotriazole (HOBt) to form an active ester of the carboxylic acid, which then reacts

with L-Methioninamide hydrochloride.

Materials:

N-protected carboxylic acid (R-COOH)

L-Methioninamide hydrochloride
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Magnetic stirrer and stir bar

Round bottom flask

Ice bath

Procedure:

In a round bottom flask, dissolve the N-protected carboxylic acid (1.0 eq) and HOBt (1.1 eq)

in anhydrous DMF.

Cool the solution to 0 °C in an ice bath.

Add EDC (1.1 eq) to the cooled solution and stir for 15-20 minutes to pre-activate the

carboxylic acid.

In a separate flask, dissolve L-Methioninamide hydrochloride (1.0 eq) in a minimal amount

of anhydrous DMF.

Add DIPEA (2.2 eq) to the L-Methioninamide hydrochloride solution to neutralize the

hydrochloride salt and provide the free amine.

Slowly add the L-Methioninamide solution to the pre-activated carboxylic acid mixture at 0

°C.

Allow the reaction to warm to room temperature and stir for 4-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding water.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, particularly useful

for sterically hindered amino acids.

Materials:

N-protected carboxylic acid (R-COOH)

L-Methioninamide hydrochloride

HATU

N,N-Diisopropylethylamine (DIPEA) or Collidine

Anhydrous N,N-Dimethylformamide (DMF)

Magnetic stirrer and stir bar

Round bottom flask

Procedure:

In a round bottom flask, dissolve the N-protected carboxylic acid (1.0 eq) and HATU (1.0 eq)

in anhydrous DMF.

Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes.
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In a separate flask, dissolve L-Methioninamide hydrochloride (1.0 eq) in a minimal amount

of anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt.

Add the L-Methioninamide solution to the activated carboxylic acid mixture.

Stir the reaction at room temperature for 1-4 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract the product with an

organic solvent.

Perform an aqueous workup as described in Protocol 1 (Step 11).

Dry, concentrate, and purify the product as described in Protocol 1 (Steps 12 and 13).

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using
L-Methioninamide as the C-terminal residue
This protocol outlines the incorporation of L-Methioninamide onto a resin, followed by peptide

chain elongation.

Materials:

Rink Amide resin

Fmoc-L-Methionine

Coupling reagents (e.g., HBTU/HOBt or HATU)

DIPEA

20% Piperidine in DMF (deprotection solution)

Anhydrous DMF

DCM
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Solid-phase synthesis vessel

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and

repeat for 15 minutes to remove the Fmoc protecting group from the linker. Wash the resin

thoroughly with DMF and DCM.

First Amino Acid Coupling (Fmoc-L-Methionine):

Dissolve Fmoc-L-Methionine (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.

Add DIPEA (6.0 eq) to the solution and add the mixture to the deprotected resin.

Agitate the mixture for 1-2 hours.

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the

coupling step.

Wash the resin thoroughly with DMF and DCM.

Chain Elongation: Repeat the deprotection and coupling steps with subsequent Fmoc-

protected amino acids to build the desired peptide chain.

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

Cleavage and Deprotection:

Wash the resin with DCM and dry under vacuum.

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Note: To

prevent oxidation of the methionine residue, it is advisable to use a cleavage cocktail

containing scavengers like triisopropylsilane (TIS) and water.[3]
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Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

Dry the crude peptide under vacuum.

Purification: Purify the peptide by reverse-phase high-performance liquid chromatography

(RP-HPLC).

Signaling Pathway and Experimental Workflow
Diagrams
Methionine Metabolism and mTORC1 Signaling Pathway
L-methionine is a crucial amino acid that, beyond its role in protein synthesis, is a key

component in cellular signaling, particularly influencing the mTORC1 pathway.[4][5] Methionine

is converted to S-adenosylmethionine (SAM), which acts as a universal methyl donor for

various cellular processes and also as a signaling molecule that indicates methionine

availability to the mTORC1 complex.[6] Activation of mTORC1 by SAM and other amino acids

promotes cell growth and proliferation while inhibiting autophagy.
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Caption: Methionine metabolism and its influence on the mTORC1 signaling pathway.

Experimental Workflow for Solution-Phase Dipeptide
Synthesis
The following diagram illustrates a typical workflow for the synthesis of a dipeptide using L-
Methioninamide hydrochloride in the solution phase.
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Caption: A typical workflow for solution-phase dipeptide synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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